2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a bicyclic compound featuring a fused cyclopentane and pyridine ring system. The chlorine substituent at the 2-position and the amine group at the 7-position define its chemical reactivity and applications. This compound (CAS 117890-55-8) has a molecular weight of 153.61 g/mol, a calculated XLogP3 of 2.5, and a topological polar surface area of 12.9 Ų . Its structure enables diverse applications, including corrosion inhibition and pharmaceutical intermediate synthesis .
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-2-5-1-3-6(10)8(5)11-7/h2,4,6H,1,3,10H2 |
InChI Key |
YALKFRLJYPZINN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine. One common method involves the use of 2,3-cyclopentenopyridine as a starting material, which undergoes direct oxidation to form the desired compound. This reaction is catalyzed by manganese(II) triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine can undergo various types of chemical reactions, including:
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of biological pathways through its interaction with enzymes or receptors. Further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine with halogenated and functionalized analogs:
Key Observations:
- Amine Position : The 7-amine group facilitates hydrogen bonding, improving solubility in polar solvents compared to the 3-amine analog .
- Functional Groups : The ketone derivative (CAS 1092301-56-8) exhibits distinct reactivity, such as participation in nucleophilic additions, unlike the amine-focused analogs .
Biological Activity
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine, with the CAS number 1336012-60-2, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉ClN₂
- Molecular Weight : 168.62 g/mol
- IUPAC Name : (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Pharmacological Activity
Research indicates that 2-chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine exhibits various biological activities:
- Phosphodiesterase Inhibition : This compound has been studied for its potential to inhibit phosphodiesterase enzymes, specifically PDE7A. PDE7A is involved in the regulation of cyclic AMP (cAMP) levels in cells, which plays a crucial role in inflammatory responses. Inhibiting this enzyme may provide therapeutic benefits in treating inflammatory diseases .
- Anti-inflammatory Effects : The inhibition of PDE7A by this compound suggests it could have anti-inflammatory properties. Studies have shown that compounds targeting PDE7A can reduce inflammation in immune cells, making them potential candidates for treating conditions like asthma and rheumatoid arthritis .
- Anticancer Potential : Preliminary studies indicate that derivatives of cyclopenta[b]pyridine structures may possess anticancer activities. The structural characteristics of 2-chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine may contribute to its ability to interact with cancer cell pathways .
The biological activity of 2-chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is primarily attributed to its interaction with specific enzymes and receptors:
- cAMP Modulation : By inhibiting PDE7A, this compound increases intracellular cAMP levels. Elevated cAMP can lead to reduced pro-inflammatory cytokine production and enhanced anti-inflammatory signaling pathways .
Table 1: Summary of Biological Activities
Case Study Insights
- PDE Inhibition Studies : A study demonstrated that derivatives similar to 2-chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine exhibited significant PDE7A inhibition compared to standard inhibitors like Theophylline .
- In Vivo Models : Research on animal models indicated that compounds with similar structures could reduce inflammation markers significantly when administered during inflammatory challenges .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and the active site of PDE7A, supporting its potential as a selective inhibitor .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine?
- Methodological Answer :
- Catalytic Hydrogenation : Reduction of oxime intermediates using Pd/C under hydrogen gas (5 bar) in methanol with aqueous ammonia, yielding the amine product in 87% purity after Kugelrohr distillation .
- Enzymatic Kinetic Resolution : Chiral separation of enantiomers using enzymes, followed by flash chromatography (SiO₂, DCM/MeOH 9:1) to isolate enantiomers with >99% enantiomeric excess (ee) .
- Key Considerations : Optimize reaction time (14 hours) and catalyst loading (0.02 eq. Pd/C) for reproducibility.
Q. How is the compound purified, and what analytical techniques confirm its structural integrity?
- Methodological Answer :
- Purification : Flash chromatography (SiO₂) or Kugelrohr distillation for volatile impurities .
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ to confirm cyclopentane and pyridine ring integration .
- Chiral HPLC : Daicel Chiracel AD-H column (heptane/i-PrOH 90:10) to resolve enantiomers (e.g., tR = 19.3 min (R), 33.8 min (S)) .
- Data Table :
| Property | Value | Reference |
|---|---|---|
| Boiling Point (predicted) | 236.5 ± 40.0 °C | |
| Density | 1.241 ± 0.06 g/cm³ | |
| Chiral HPLC Retention Times | 19.3 min (R), 33.8 min (S) |
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- PPE : Use flame-resistant clothing, gloves, and respiratory protection in poorly ventilated areas .
- Spill Management : Avoid water contact (risk of violent reaction) and use inert absorbents .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound?
- Methodological Answer :
- Chiral Ligands : Employ iridium-catalyzed asymmetric hydrogenation with N,P ligands to control stereochemistry .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, enabling separation .
- Key Challenge : Optimize ligand-metal coordination to improve ee (e.g., achieving >99% ee via enzymatic methods) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts)?
- Methodological Answer :
- Solvent Effects : Compare NMR in CDCl₃ vs. DMSO-d₆ to identify tautomerism or hydrogen bonding .
- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., oxidation of the cyclopentane ring) .
- Case Study : Discrepancies in ¹³C NMR signals (e.g., 170.8 ppm for C=O vs. 162.5 ppm for aromatic carbons) may arise from rotational isomerism; variable-temperature NMR can clarify .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives (e.g., 3-Iodo or 4-Chloro analogs) and test in enzymatic assays .
- Computational Modeling : DFT calculations to predict binding affinity with target proteins (e.g., kinase inhibitors) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Catalyst Activity : Batch variability in Pd/C catalyst quality affects hydrogenation efficiency .
- Reaction Scale : Milligram-scale reactions (e.g., 200 mg substrate) may underperform vs. optimized bulk synthesis .
- Resolution : Pre-activate catalysts with H₂ and monitor reaction progress via TLC .
Applications in Pharmaceutical Chemistry
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer :
- Intermediate for Heterocycles : Used to construct fused pyridine-thiophene systems (e.g., 3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide) via Suzuki-Miyaura coupling .
- GPCR Targeting : The cyclopentane-pyridine scaffold mimics endogenous ligands for G protein-coupled receptors (GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
